An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive scientific overview of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS No. 127971-97-5), a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document delves into its core chemical properties, outlines a detailed synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.
Core Chemical Identity and Physicochemical Properties
6-Bromo-3-methoxy-2-nitrobenzoic acid is a multifaceted organic molecule featuring a benzoic acid backbone substituted with three key functional groups: a bromine atom, a methoxy group, and a nitro group.[1] This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and potential as a versatile chemical building block.
The molecular formula of the compound is C₈H₆BrNO₅, and it has a molecular weight of approximately 276.04 g/mol .[1][2] The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring results in a complex interplay of electronic effects that are crucial for its chemical behavior.
Table 1: Physicochemical Properties of 6-Bromo-3-methoxy-2-nitrobenzoic acid
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-methoxy-2-nitrobenzoic acid | [2] |
| CAS Number | 127971-97-5 | [1] |
| Molecular Formula | C₈H₆BrNO₅ | [2] |
| Molecular Weight | 276.04 g/mol | [2] |
| Monoisotopic Mass | 274.94293 Da | [2] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not experimentally reported; estimated >170 °C | Inferred from analogs[3] |
| Boiling Point | 411.9 ± 45.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [4] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Topological Polar Surface Area | 92.4 Ų | [2] |
Synthesis and Purification
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. The most logical and commonly cited strategy involves the sequential nitration and bromination of a commercially available precursor, 3-methoxybenzoic acid.[1] Protecting the carboxylic acid as a methyl ester prior to electrophilic aromatic substitution is a key strategy to prevent undesired side reactions and influence the directing effects of the substituents.
Representative Synthetic Protocol
The following protocol is a representative example based on established chemical transformations for analogous compounds and should be optimized for specific laboratory conditions.[1][5][6]
Step 1: Esterification of 3-Methoxybenzoic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methoxybenzoate, which can often be used in the next step without further purification.
Step 2: Nitration of Methyl 3-methoxybenzoate
-
Reaction Setup: Cool a flask containing methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, primarily methyl 3-methoxy-2-nitrobenzoate and methyl 3-methoxy-6-nitrobenzoate, is collected by vacuum filtration and washed with cold water.
Step 3: Bromination of the Nitro-intermediate
-
Reaction Setup: Dissolve the mixture of nitrated esters in a suitable solvent such as acetic acid.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator like AIBN or simply heat the reaction. Alternatively, elemental bromine in the presence of a Lewis acid can be used.
-
Reaction: Heat the mixture to 60-80 °C and stir for several hours until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any excess bromine, followed by brine.
-
Isolation: Dry the organic layer and concentrate under reduced pressure. The desired isomer, methyl 6-bromo-3-methoxy-2-nitrobenzoate, will need to be separated from other isomers by column chromatography.
Step 4: Saponification to the Final Product
-
Reaction Setup: Dissolve the purified methyl 6-bromo-3-methoxy-2-nitrobenzoate in a mixture of methanol or ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is ~2.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The final product, 6-Bromo-3-methoxy-2-nitrobenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Synthesis Workflow Diagram
Caption: Representative four-step synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Spectroscopic and Analytical Characterization
While experimental spectra for 6-Bromo-3-methoxy-2-nitrobenzoic acid are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on the analysis of analogous compounds.[7][8][9]
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.0-8.0 ppm). The proton at C5 will be ortho-coupled to the proton at C4, and the proton at C4 will be ortho-coupled to the proton at C5. Their precise chemical shifts will be influenced by the electronic effects of the surrounding substituents.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9-4.1 ppm.
-
Carboxylic Acid Proton (1H): A very broad singlet will appear far downfield, typically above δ 10-13 ppm. This signal is exchangeable with D₂O.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide signals for all eight carbon atoms in the molecule.
-
Carboxylic Acid Carbonyl: Expected in the range of δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group (C2) and the bromine atom (C6) will be significantly shifted. The carbon attached to the methoxy group (C3) will be shifted upfield due to its electron-donating effect.
-
Methoxy Carbon: A signal is expected around δ 56-62 ppm.[7]
Expected Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the carboxylic acid, nitro, and aromatic functional groups.
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
-
C-O Stretch: The aryl ether methoxy group will show a C-O stretch around 1250 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Expected Mass Spectrum (MS)
In an electrospray ionization (ESI) mass spectrum under negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 274 and 276, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Synthetic Potential
The reactivity of 6-Bromo-3-methoxy-2-nitrobenzoic acid is governed by the interplay of its functional groups. This makes it a valuable intermediate for accessing a wide range of more complex molecular architectures.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.[1]
-
Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine provides the corresponding amide.
Reactions Involving the Nitro Group
The nitro group is a key functional handle for further transformations:
-
Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 2-amino-6-bromo-3-methoxybenzoic acid is a valuable precursor for synthesizing heterocyclic compounds like quinazolinones.
Reactions at the Carbon-Bromine Bond
The aryl bromide is moderately reactive and can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is susceptible to oxidative addition by palladium(0) catalysts, enabling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nitro group ortho to the bromine can activate the C-Br bond towards this process.[10]
Caption: Key reaction pathways for 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Applications in Research and Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[6] While specific biological activity for 6-Bromo-3-methoxy-2-nitrobenzoic acid is not extensively documented, its structural motifs suggest significant potential.
-
Intermediate for Heterocycle Synthesis: As a trifunctionalized building block, it is an ideal starting material for the synthesis of complex heterocyclic systems. The corresponding aniline (after nitro reduction) can be used to construct fused ring systems relevant to pharmaceuticals.
-
Lead Compound Development: Preliminary studies and the presence of the bromo-nitroaromatic motif suggest potential for development as an anti-inflammatory or antimicrobial agent.[1] The bromine atom can act as a handle for further derivatization to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against various biological targets. The different functional groups provide multiple points for potential interaction with protein binding sites.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 6-Bromo-3-methoxy-2-nitrobenzoic acid. However, based on the known hazards of structurally related compounds like other bromo- and nitro-substituted benzoic acids, the following precautions are essential.[3][11]
-
Hazard Classification: Expected to be classified as an irritant. GHS hazard statements for analogous compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide serves as a foundational resource for professionals working with 6-Bromo-3-methoxy-2-nitrobenzoic acid. By understanding its synthesis, properties, and reactivity, researchers can better leverage its potential in developing novel molecules for a wide range of scientific applications.
References
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
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Abreu, A. R., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
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PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524-528. [Link]
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ChemSrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]
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